molecular formula O8U3 B12748452 Triuranium octaoxide CAS No. 1344-59-8

Triuranium octaoxide

Cat. No.: B12748452
CAS No.: 1344-59-8
M. Wt: 842.08 g/mol
InChI Key: IQWPWKFTJFECBS-UHFFFAOYSA-N
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Description

Uranyl uranate is a compound involving uranium in its oxidation state +6. It is a type of uranate, which are ternary oxides involving uranium and oxygen atoms. The chemical formula for uranyl uranate is typically represented as ( UO_2 \cdot UO_3 ). This compound is significant in the context of nuclear chemistry and the nuclear fuel cycle, where it plays a role in the processing and disposal of uranium-based materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Uranyl uranate can be synthesized through various methods. One common approach involves the combination of uranyl nitrate with ammonia to form ammonium diuranate, which is then calcined to produce uranyl uranate. The reaction conditions typically involve controlled precipitation and high-temperature calcination .

Another method involves the thermal decomposition of uranyl acetate complexes. For example, barium uranyl acetate can be thermally decomposed at 900°C to produce barium diuranate, which can then be processed further to obtain uranyl uranate .

Industrial Production Methods

In industrial settings, uranyl uranate is often produced as an intermediate in the processing of uranium ores. The production process typically involves the precipitation of uranium from its ores using reagents such as sodium carbonate or ammonia, followed by calcination to obtain the desired compound .

Chemical Reactions Analysis

Decomposition and Oxidation Reactions

Triuranium octaoxide can decompose into uranium dioxide (UO₂) at high temperatures. It is also stable in the presence of oxygen but can be reduced from UO₃ under specific conditions.

Decomposition Reaction

  • U₃O₈ → 3UO₂ + O₂

    • This reaction occurs at temperatures around 1150°C to 1300°C, where U₃O₈ decomposes into UO₂ .

Oxidation State

  • The uranium atoms in U₃O₈ have mixed oxidation states of +5 and +6, contributing to its stability and reactivity .

Interaction with Acids and Bases

This compound is soluble in nitric acid but insoluble in water. Its interaction with alkaline solutions, particularly in the presence of oxidants like hydrogen peroxide, is significant for dissolution processes.

Dissolution in Alkaline Solutions

  • Oxidative Dissolution in NaOH-H₂O₂:

    • The dissolution rate of U₃O₈ in sodium hydroxide (NaOH) solutions with hydrogen peroxide (H₂O₂) depends on the concentration of H₂O₂ and the temperature of the solution .

    • The apparent activation energy for this process varies between 33.8 kJ/mol and 47 kJ/mol, depending on the preparation conditions of U₃O₈ .

Solubility Data

SolventSolubility
Nitric AcidSoluble
WaterInsoluble
NaOH-H₂O₂Soluble under conditions

Scientific Research Applications

Nuclear Fuel Production

Triuranium octoxide is a crucial material in the nuclear fuel cycle. It is often used as an intermediate in the production of uranium dioxide (UO2\text{UO}_2), which is the primary fuel for light-water reactors. The conversion process typically involves the transformation of uranium hexafluoride (UF6\text{UF}_6) into U3O8\text{U}_3\text{O}_8 before it is further processed into UO2\text{UO}_2 for fuel fabrication .

Table 1: Conversion Pathways of Triuranium Octoxide

Starting MaterialIntermediateFinal Product
Uranium HexafluorideTriuranium OctoxideUranium Dioxide
Uranyl FluorideTriuranium OctoxideUranium Dioxide

Waste Management and Disposal

Due to its stability under environmental conditions, triuranium octoxide is considered a more favorable form for the long-term disposal of uranium waste. Its thermodynamic properties make it less reactive compared to other uranium compounds, thus providing a safer option for storage in geological formations . The compound's density (8.3 g/cm³) contributes to its effectiveness in minimizing leachability and ensuring containment .

Oxidative Dissolution Studies

Recent studies have focused on the oxidative dissolution of triuranium octoxide in various chemical environments, such as sodium hydroxide and hydrogen peroxide solutions. These investigations are essential for developing efficient processes for extracting uranium from spent nuclear fuel (SNF) and radioactive waste .

Key Findings:

  • The rate of dissolution is influenced by factors such as temperature and the concentration of oxidants.
  • For instance, a study reported an apparent activation energy of 47 kJ/mol for U3O8\text{U}_3\text{O}_8 powder obtained at 480°C, indicating that chemical reactions predominantly govern the dissolution process .

Table 2: Kinetic Parameters of Oxidative Dissolution

Sample Temperature (°C)Activation Energy (kJ/mol)Dissolution Rate (%)
4804797±3
60033.888±3

Nuclear Forensics

Triuranium octoxide plays a vital role in nuclear forensics, particularly in analyzing the isotopic composition of uranium sources. This application is critical for tracking illicit nuclear materials and ensuring compliance with non-proliferation treaties . The oxygen isotopic ratios found in U3O8\text{U}_3\text{O}_8 can provide insights into its origin and processing history.

Mechanism of Action

The mechanism by which uranyl uranate exerts its effects involves its interaction with various molecular targets. The uranyl ion (( UO_2^{2+} )) can bind to proteins, DNA, and other biomolecules, leading to structural and functional changes. These interactions can result in the disruption of normal cellular processes and induce toxic effects .

Comparison with Similar Compounds

Uranyl uranate can be compared with other similar compounds, such as:

Uranyl uranate is unique in its specific chemical structure and reactivity, making it valuable in various scientific and industrial contexts.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing U₃O₈ with controlled morphology, and how do they ensure reproducibility?

U₃O₈ microspheres can be synthesized via sol-gel methods involving ascorbate-uranyl sols. Key steps include simultaneous water and nitrate extraction, which promotes the formation of spherical particles with smooth surfaces. Scanning electron microscopy (SEM) analysis reveals that adjusting reaction conditions (e.g., pH, temperature) directly impacts particle size and internal porosity . For reproducibility, protocols must specify precursor concentrations, aging times, and drying rates to avoid agglomeration or irregular shapes.

Q. How is U₃O₈ prepared from uranium hexafluoride (UF₆), and what steps mitigate fluorine contamination?

A three-step method is employed:

Hydrolysis : UF₆ gas is hydrolyzed in water to form UO₂F₂ solution.

Crystallization : Hydrogen peroxide (30% mass concentration) is added to precipitate UO₂F₂ crystals, followed by evaporation and baking at 150°C.

Oxidative Roasting : Dry UO₂F₂ powder is heated in oxygen-rich environments to oxidize it to U₃O₈.
This method reduces fluorine content to <0.1% by capturing HF gas in KOH solutions, yielding potassium bifluoride as a byproduct .

Q. Why is U₃O₈ the preferred form for long-term nuclear fuel storage?

U₃O₈ exhibits exceptional chemical stability across a wide temperature range and low solubility in water, minimizing radionuclide leaching. Its olive-green to black crystalline structure resists phase transitions under ambient conditions, making it ideal for dry cask storage .

Advanced Research Questions

Q. How can density functional theory (DFT) and experimental data resolve discrepancies in U₃O₈’s thermal conductivity?

DFT simulations combined with laser flash analysis (LFA) experiments reveal that U₃O₈’s thermal conductivity varies with stoichiometry and composite materials (e.g., Al or Mo additives). For example:

Composite MaterialThermal Conductivity (W/m·K)
Pure U₃O₈2.1 ± 0.3
U₃O₈-10% Al3.8 ± 0.4
U₃O₈-10% Mo2.9 ± 0.2
Discrepancies between studies arise from differences in sample porosity and interfacial thermal resistance. Researchers should standardize sintering pressures (e.g., 200–300 MPa) and use neutron diffraction to validate crystal structures .

Q. Which kinetic models best describe U₃O₈ oxidative dissolution in carbonate media, and how are rate constants derived?

In carbonate-peroxide systems, the oxidative dissolution of U₃O₈ follows a shrinking core model , where the reaction rate is controlled by surface chemical reactions. Key steps:

  • Data Collection : Measure dissolution rates in NaHCO₃/Na₂CO₃ solutions with H₂O₂ at 25–60°C.
  • Model Fitting : Compare experimental data to 14 kinetic models (e.g., Kolmogorov-Erofeev, Ginstling-Brownstein).
  • Activation Energy : Use the Arrhenius equation to calculate apparent activation energy (e.g., 45–65 kJ/mol for U₃O₈).
    The shrinking core model achieved the highest correlation (R² > 0.95) in recent studies, validated by X-ray photoelectron spectroscopy (XPS) to track surface oxidation states .

Q. How can researchers address contradictions in U₃O₈’s pulmonary toxicity data?

While insoluble U₃O₈ particles are generally low-risk, conflicting data on lung clearance rates stem from variations in particle size and solubility:

  • Mucociliary Clearance : Particles >5 µm are cleared rapidly (t½ = 10–20 days), while submicron particles persist longer.
  • In Vitro vs. In Vivo : Alveolar macrophage assays may underestimate in vivo retention due to incomplete phagocytosis.
    Standardized protocols using monodisperse U₃O₈ aerosols and longitudinal micro-CT imaging are recommended to resolve inconsistencies .

Methodological Notes

  • Thermal Conductivity : Use laser flash analysis with argon-purged chambers to avoid oxidation artifacts.
  • Dissolution Kinetics : Employ flow-through reactors with real-time uranium concentration monitoring via ICP-MS.
  • Toxicology : Combine in vitro alveolar epithelial cell models with in vivo rodent studies for comprehensive risk assessment.

Properties

CAS No.

1344-59-8

Molecular Formula

O8U3

Molecular Weight

842.08 g/mol

InChI

InChI=1S/8O.3U

InChI Key

IQWPWKFTJFECBS-UHFFFAOYSA-N

Canonical SMILES

O=[U](=O)=O.O=[U](=O)O[U](=O)=O

physical_description

Other Solid
Olive green-black solid;  [ATSDR ToxProfiles]

Origin of Product

United States

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